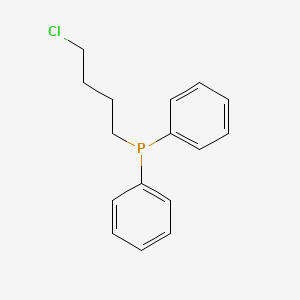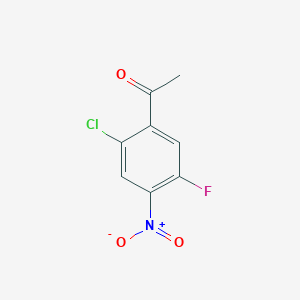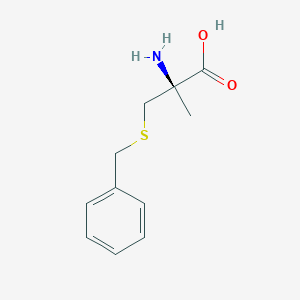
(4-Chlorobutyl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorobutyl)diphenylphosphane is an organophosphorus compound with the molecular formula C16H18ClP and a molecular weight of 276.74 g/mol . This compound is characterized by the presence of a chlorobutyl group attached to a diphenylphosphane moiety, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of (4-Chlorobutyl)diphenylphosphane typically involves the reaction of diphenylphosphine with 4-chlorobutyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. The use of such reactors allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
(4-Chlorobutyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines .
Scientific Research Applications
(4-Chlorobutyl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (4-Chlorobutyl)diphenylphosphane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The chlorobutyl group can undergo nucleophilic substitution, while the diphenylphosphane moiety can coordinate with metal ions to form stable complexes. These interactions enable the compound to participate in a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
(4-Chlorobutyl)diphenylphosphane can be compared with other similar compounds such as:
Diphenylphosphine: Lacks the chlorobutyl group, making it less versatile in nucleophilic substitution reactions.
Triphenylphosphine: Contains three phenyl groups, making it more sterically hindered and less reactive in certain reactions.
(4-Chlorobutyl)triphenylphosphane: Contains an additional phenyl group, which can affect its reactivity and coordination properties.
The uniqueness of this compound lies in its balanced reactivity and steric properties, making it suitable for a wide range of applications in both academic and industrial settings.
Properties
IUPAC Name |
4-chlorobutyl(diphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXMZHVIJYFKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzoyl-3-[(quinolin-8-yl)amino]prop-2-enenitrile](/img/structure/B11749759.png)
![3-cyclopropyl-1-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749763.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749765.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749766.png)
![[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid](/img/structure/B11749773.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11749777.png)
![3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11749778.png)




![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11749810.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749815.png)
![1-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B11749840.png)
